molecular formula C20H18N2O B15284358 (6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one

(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one

Cat. No.: B15284358
M. Wt: 302.4 g/mol
InChI Key: GYJYGBAGTYUELC-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C20H18N2O. It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 3,4-dimethylaniline to form the corresponding nitro compound. This is then reduced to the amine, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybiphenyl under alkaline conditions to yield the target compound .

Industrial Production Methods

In industrial settings, the production of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible redox reactions, making it useful in various applications. The compound can also form stable complexes with metal ions, which is beneficial in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-nitrophenyl)diazenyl]phenol
  • 4-[(4-methylphenyl)diazenyl]phenol
  • 4-[(4-chlorophenyl)diazenyl]phenol

Uniqueness

3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific electronic and steric properties. This makes it more stable and versatile in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)diazenyl]-4-phenylphenol

InChI

InChI=1S/C20H18N2O/c1-14-8-10-18(12-15(14)2)21-22-19-13-17(9-11-20(19)23)16-6-4-3-5-7-16/h3-13,23H,1-2H3

InChI Key

GYJYGBAGTYUELC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)C

Origin of Product

United States

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